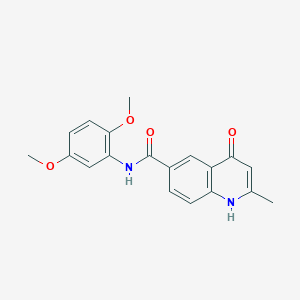

N-(2,5-dimethoxyphenyl)-4-hydroxy-2-methylquinoline-6-carboxamide

Description

N-(2,5-Dimethoxyphenyl)-4-hydroxy-2-methylquinoline-6-carboxamide is a synthetic small molecule featuring a quinoline core substituted with a 2-methyl group, a 4-hydroxyl group, and a carboxamide-linked 2,5-dimethoxyphenyl moiety. Quinoline derivatives are privileged structures in medicinal chemistry due to their broad bioactivity, including antimicrobial, anticancer, and anti-inflammatory properties.

Properties

Molecular Formula |

C19H18N2O4 |

|---|---|

Molecular Weight |

338.4 g/mol |

IUPAC Name |

N-(2,5-dimethoxyphenyl)-2-methyl-4-oxo-1H-quinoline-6-carboxamide |

InChI |

InChI=1S/C19H18N2O4/c1-11-8-17(22)14-9-12(4-6-15(14)20-11)19(23)21-16-10-13(24-2)5-7-18(16)25-3/h4-10H,1-3H3,(H,20,22)(H,21,23) |

InChI Key |

ZWKSEDNSVONERM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)C2=C(N1)C=CC(=C2)C(=O)NC3=C(C=CC(=C3)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-4-hydroxy-2-methylquinoline-6-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.

Introduction of the Dimethoxyphenyl Moiety: The dimethoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction, where the quinoline core is reacted with 2,5-dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Hydroxylation and Methylation: The hydroxy and methyl groups can be introduced through selective hydroxylation and methylation reactions using appropriate reagents and conditions.

Carboxamide Formation: The final step involves the formation of the carboxamide group by reacting the intermediate compound with an amine derivative under suitable conditions.

Industrial Production Methods

Industrial production of N-(2,5-dimethoxyphenyl)-4-hydroxy-2-methylquinoline-6-carboxamide may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-4-hydroxy-2-methylquinoline-6-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The dimethoxyphenyl moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

Oxidation: Formation of a quinoline derivative with a carbonyl group.

Reduction: Formation of an amine derivative.

Substitution: Formation of nitro or halogenated derivatives of the dimethoxyphenyl moiety.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-4-hydroxy-2-methylquinoline-6-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-4-hydroxy-2-methylquinoline-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparisons

The following table highlights structural differences between the target compound and analogs:

Key Observations :

- Core Heterocycle: The quinoline (target) and quinazoline () cores share aromaticity but differ in nitrogen positioning, affecting electron distribution and target selectivity. Quinazolines are more common in antifolate therapies.

- Substituent Effects :

- The 2,5-dimethoxyphenyl group (target, –4) enhances membrane permeability but may reduce solubility compared to polar groups like sulfanylidene ().

- The 4-hydroxy group (target) contrasts with the nitro group (), which is electron-withdrawing and may confer redox-dependent cytotoxicity.

- Trifluoromethyl () improves metabolic stability and bioavailability via steric and electronic effects.

Pharmacological and Physicochemical Comparisons

- Lipophilicity: The target compound’s logP is likely higher than the pyrimidine derivative () due to the quinoline core and methoxy groups but lower than the trifluoromethyl-containing benzothiazole ().

- Synthetic Accessibility : The benzothiazole derivatives () are simpler to synthesize than the polycyclic target compound, which requires regioselective hydroxylation and carboxamide coupling.

Biological Activity

N-(2,5-dimethoxyphenyl)-4-hydroxy-2-methylquinoline-6-carboxamide is a synthetic organic compound belonging to the quinoline family, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline core with a 4-hydroxy group and a carboxamide functionality, substituted with a 2,5-dimethoxyphenyl group. Its molecular formula is with a molecular weight of approximately 314.35 g/mol.

Target Enzymes:

N-(2,5-dimethoxyphenyl)-4-hydroxy-2-methylquinoline-6-carboxamide primarily targets several enzymes involved in inflammatory and infectious processes. Notably:

- Cyclooxygenase (COX): The compound exhibits inhibitory effects on COX enzymes, leading to reduced production of prostaglandins, which are mediators of inflammation.

- Lipoxygenase (LOX): It also shows potential in inhibiting LOX activity, contributing to its anti-inflammatory properties .

Biochemical Pathways:

The inhibition of COX and LOX affects the arachidonic acid pathway, which is crucial in mediating inflammatory responses.

Anti-inflammatory Activity

Studies indicate that quinoline derivatives, including N-(2,5-dimethoxyphenyl)-4-hydroxy-2-methylquinoline-6-carboxamide, possess significant anti-inflammatory properties. The compound's ability to inhibit COX and LOX enzymes positions it as a candidate for developing anti-inflammatory therapies.

Antimicrobial Activity

Preliminary research has shown that this compound exhibits moderate antimicrobial activity against various bacterial strains. Its effectiveness is often evaluated using the Minimum Inhibitory Concentration (MIC) assay. For example:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 16 |

These results suggest that the compound could be explored further for its potential as an antimicrobial agent .

Antiviral Activity

Recent studies have also highlighted the antiviral potential of quinoline derivatives against viruses such as HIV and dengue virus. While specific data on N-(2,5-dimethoxyphenyl)-4-hydroxy-2-methylquinoline-6-carboxamide is limited, related compounds have demonstrated significant antiviral activity at low concentrations .

Case Studies

-

Study on Anti-inflammatory Effects:

A study assessed the effects of various quinoline derivatives on inflammatory markers in vitro. N-(2,5-dimethoxyphenyl)-4-hydroxy-2-methylquinoline-6-carboxamide was found to significantly reduce levels of TNF-alpha and IL-6 in cultured macrophages when compared to control groups . -

Antimicrobial Evaluation:

In a comparative study of several quinoline derivatives, N-(2,5-dimethoxyphenyl)-4-hydroxy-2-methylquinoline-6-carboxamide showed promising results against resistant strains of bacteria. The study concluded that structural modifications could enhance its efficacy against specific pathogens . -

Docking Studies:

Molecular docking studies have been conducted to evaluate the binding affinity of this compound to COX and LOX active sites. The results indicated strong interactions that support its role as an inhibitor in these pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.